3-(1-乙氧基乙氧基)氧杂环丁烷

描述

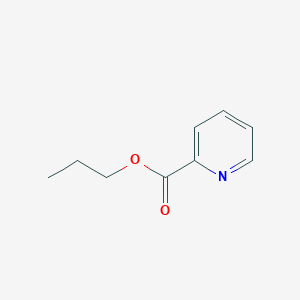

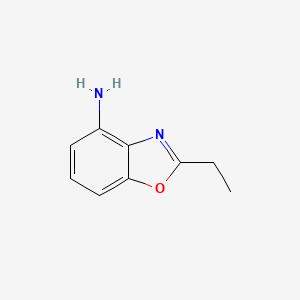

“3-(1-Ethoxyethoxy)oxetane” is a chemical compound with the molecular formula C7H14O3 . It is a type of oxetane, a four-membered heterocyclic compound containing an oxygen atom . Oxetanes are of interest in medicinal chemistry due to their unique properties such as low molecular weight, high polarity, and marked three-dimensionality .

Synthesis Analysis

The synthesis of oxetanes often involves the use of epoxides . For instance, oxetane formation can occur through the opening of an epoxide with trimethyloxosulfonium ylide . Increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Molecular Structure Analysis

The molecular structure of “3-(1-Ethoxyethoxy)oxetane” includes a total of 24 bonds, 10 non-H bonds, 4 rotatable bonds, 1 four-membered ring, 3 aliphatic ethers, and 1 Oxetane .

Chemical Reactions Analysis

Oxetanes can undergo various chemical reactions. For instance, they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity . The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required .

Physical And Chemical Properties Analysis

Oxetanes are known for their unique physical and chemical properties. They are small, polar, and three-dimensional motifs with potential as isosteres of carbonyl groups . They can be used to fine-tune the physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .

科学研究应用

原子转移自由基聚合

带有氧杂环丁烷基团的单体乙基-3-(丙烯酰氧基)甲氧杂环丁烷 (EAO) 通过原子转移自由基聚合 (ATRP) 聚合。该过程使用 2-溴异丁酸乙酯作为引发剂,CuBr 作为催化剂。聚合保持了氧杂环丁烷基团的完整性,这已通过 NMR 和 FT-IR 分析得到证实 (Singha, Ruiter, & Schubert, 2005)。

均聚物和共聚物的合成和表征

合成了两种衍生自氧杂环丁烷的单体,包括 3-(甲氧基(三亚乙基氧基))甲基-3'-甲基氧杂环丁烷。它们的均聚物和共聚物通过阳离子开环聚合合成。所述聚合物显示出较高的热分解温度,并有可能在锂离子电池中用作聚合物电解质 (Ye 等,2005)。

新型单官能和低聚官能氧杂环丁烷缩醛的合成

合成了 3-乙基-3-(羟甲基)氧杂环丁烷的新衍生物。这些材料可能对阳离子紫外光固化配方有用,可以在各个领域用作反应性稀释剂或粘合剂 (Annby, Ek, & Rehnberg, 2001)。

与极性基材的合成和粘合相互作用

由 3-乙基-3-(羟甲基)氧杂环丁烷合成的超支化聚氧杂环丁烷对极性基材显示出良好的粘合性。这表明在需要强粘合性能的领域具有潜在应用 (Parzuchowski & Mamiński, 2020)。

阳离子光交联聚二甲基硅氧烷

合成了氧杂环丁烷单体,并用于制备带有氧杂环丁烷基团的聚二甲基硅氧烷。对其阳离子光聚合的动力学研究表明了在需要受控聚合过程的领域中的潜在应用 (Lecamp, Youssef, Lebaudy, & Bunel, 1997)。

O-[(3-甲基氧杂环丁烷-3-基)-甲基]羟胺的简便合成

本研究突出了氧杂环丁烷在聚合物合成中的多功能性及其在各种医药产品中的存在。研究结果指出了氧杂环丁烷在药物发现和合成中的潜力 (Bellinghiere 等,2015)。

羟甲基氧杂环丁烷的聚合

含有羟基的氧杂环丁烷,如 3-乙基-3-羟甲基氧杂环丁烷,被阳离子聚合生成支化聚合物。这些聚合物具有独特的结构特征,在各种应用中具有潜力 (Bednarek, Penczek, & Kubisa, 2002)。

超支化聚合物的合成

本研究证明了分支度为 0.4 的超支化聚醚的成功合成,突出了在创建新型聚合物结构中的潜在应用 (Magnusson, Malmström, & Hult, 1999)。

作用机制

Target of Action

The primary target of 3-(1-Ethoxyethoxy)oxetane is terminal carboxylic acids, esters, and epoxides . This compound acts as a catalyst in the efficient and regioselective epoxide ring opening reaction .

Mode of Action

3-(1-Ethoxyethoxy)oxetane interacts with its targets (terminal carboxylic acids, esters, and epoxides) through a regioselective epoxide ring opening reaction . This interaction results in the conversion of these targets into their corresponding carboxylic acid, ester, or alcohol products .

Biochemical Pathways

The downstream effects of this reaction include the production of carboxylic acids, esters, and alcohols .

Result of Action

The molecular and cellular effects of 3-(1-Ethoxyethoxy)oxetane’s action involve the transformation of terminal carboxylic acids, esters, and epoxides into their corresponding carboxylic acid, ester, or alcohol products . This transformation is achieved through an efficient and regioselective epoxide ring opening reaction .

安全和危害

未来方向

Oxetanes, including “3-(1-Ethoxyethoxy)oxetane”, have gained significant interest in medicinal chemistry and are being considered for inclusion in current and future drug discovery campaigns . They are being explored as new potential pharmacophores with a significant spectrum of biological activities .

属性

IUPAC Name |

3-(1-ethoxyethoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPNJCAIEXYHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522635 | |

| Record name | 3-(1-Ethoxyethoxy)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Ethoxyethoxy)oxetane | |

CAS RN |

85328-36-5 | |

| Record name | 3-(1-Ethoxyethoxy)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

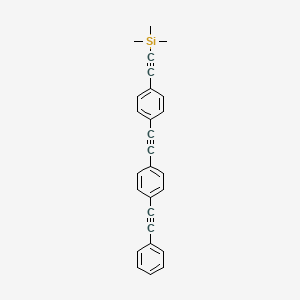

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

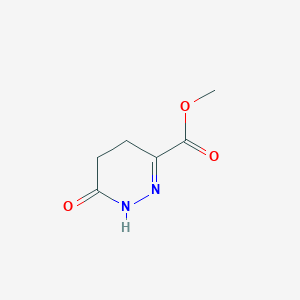

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)

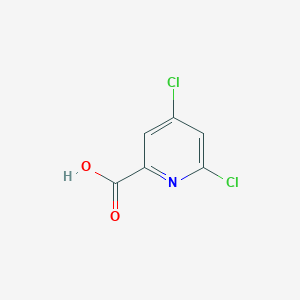

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)

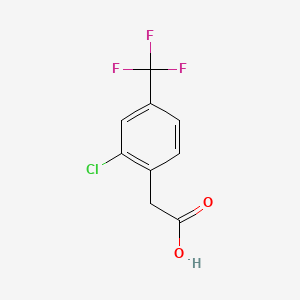

![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)